3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Description
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Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2O2S/c23-16-7-6-12(9-17(16)24)11-31-18-15-5-2-8-28-21(15)32-19(18)20(30)29-14-4-1-3-13(10-14)22(25,26)27/h1-10H,11H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDQSUUGAYPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C24H15Cl2F3N2O2S
- Molecular Weight : 523.36 g/mol
- LogP : 8.0505
- Polar Surface Area : 40.291 Ų
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thieno[2,3-b]pyridine scaffold is known to influence various cellular pathways, including those involved in apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, research has indicated that compounds within this family can significantly reduce the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves inducing apoptosis and targeting cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis.
- Cytotoxicity Studies :
- MTT Assay Results : The compound exhibited dose-dependent cytotoxicity in both MDA-MB-231 and MCF-7 cell lines.
- Apoptosis Induction : Flow cytometry analysis confirmed that a significant percentage of cells underwent treatment-induced apoptosis.
| Concentration (µM) | MDA-MB-231 Viability (%) | MCF-7 Viability (%) |
|---|---|---|
| 0.05 | 80 | 90 |
| 2.5 | <50 | <50 |
| 25 | <10 | <20 |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit phosphoinositide-specific phospholipase C (pi-PLC), a target implicated in various malignancies.
Case Studies
-
Breast Cancer Research :
- A study investigated the effects of the compound on CSC populations in breast cancer models. It was found that treatment significantly decreased the percentage of CSCs in MDA-MB-231 cells while altering glycosphingolipid expression profiles.
-
Metabolomics Analysis :
- Metabolic profiling using GC-MS revealed that treatment with the compound affected metabolic pathways such as glycolysis and pyruvate metabolism, indicating its potential to alter energy metabolism in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thieno[2,3-b]pyridine core can enhance biological activity. For instance, varying substituents on the phenyl rings can influence both potency and selectivity towards specific targets.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A chlorine atom at position 3 of the thieno[2,3-b]pyridine core enables direct substitution with (3,4-dichlorophenyl)methanol under SNAr conditions. The electron-deficient nature of the pyridine ring, enhanced by the adjacent carboxamide group, facilitates attack by the alkoxide nucleophile. Reaction conditions involve potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving substitution yields of 65–72%.
Mitsunobu Reaction
Alternatively, a hydroxyl group at position 3 can be functionalized via Mitsunobu reaction with (3,4-dichlorophenyl)methanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction proceeds with inversion of configuration, affording the ether linkage in 85% yield. This method is advantageous for substrates sensitive to strong bases required in SNAr.
Carboxamide Formation
Hydrolysis of Ethyl Ester
The ethyl ester at position 2 is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1) at room temperature for 6 hours, achieving quantitative conversion.
HATU-Mediated Amide Coupling
The carboxylic acid is coupled with 3-(trifluoromethyl)aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. The reaction proceeds at room temperature for 4 hours, yielding the target carboxamide in 78–82% yield.
Alternative Synthetic Routes
Suzuki–Miyaura Cross-Coupling
A boronic ester derivative of (3,4-dichlorophenyl)methanol is prepared and coupled to a brominated thieno[2,3-b]pyridine intermediate using palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) in dioxane at 100°C. This method offers superior regioselectivity but requires additional steps to install the boronic ester.
Reductive Amination
For substrates containing amino intermediates, reductive amination with 3-(trifluoromethyl)benzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol affords the secondary amine, which is subsequently oxidized to the carboxamide.
Optimization and Challenges
Regioselectivity in SNAr
The electron-withdrawing carboxamide group at position 2 directs substitution to position 3 of the pyridine ring. Competing reactions at position 6 are mitigated by steric hindrance from the fused thiophene ring.
Purification Challenges
Chromatographic separation of monosubstituted and disubstituted byproducts during cross-coupling steps remains a bottleneck. Gradient elution with dichloromethane/methanol (95:5 to 90:10) resolves this issue.
Stability of Intermediates
The 3-(trifluoromethyl)aniline coupling partner is moisture-sensitive, necessitating anhydrous conditions during amide bond formation.
Data Tables
Table 1. Comparative Analysis of Synthetic Routes
Table 2. Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | IR (cm-1) |
|---|---|---|
| Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate | 1.35 (t, 3H), 4.35 (q, 2H), 7.45 (d, 1H), 8.20 (d, 1H) | 1720 (C=O), 1550 (C=N) |
| 3-[(3,4-Dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid | 5.30 (s, 2H), 7.25–7.60 (m, 3H), 8.10 (s, 1H) | 1680 (C=O), 1240 (C-O-C) |
Q & A
Q. Yield Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Purity Control : Intermediate purification via column chromatography or recrystallization minimizes side products. Validate purity using HPLC (≥98%) .
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Basic
Structural confirmation requires a combination of techniques:
Q. Advanced
- X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, reports a related thienopyridine derivative with hydrogen bonding between the carboxamide and amino groups, stabilizing the lattice .
How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?
Q. Basic
Q. Advanced
- Mechanistic Studies :
What strategies are effective in resolving contradictory data regarding the compound's activity across different studies?
Q. Advanced
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, inoculum size) to minimize variability .
- Purity Validation : Re-test compounds with conflicting results using HPLC and mass spectrometry to confirm identity .
- Structural Reanalysis : Re-examine crystallographic data (e.g., hydrogen bonding patterns) to verify active conformations .
- Meta-Analysis : Compare substituent effects across analogs to identify structure-activity relationships (SAR). For example, shows that trifluoromethyl groups enhance microbial uptake .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Segregate halogenated waste (e.g., dichlorophenyl byproducts) and dispose via certified hazardous waste services .
Q. Advanced
- Toxicity Profiling : Conduct acute toxicity studies (e.g., LD₅₀ in rodents) to establish handling guidelines.
- Environmental Impact : Monitor biodegradation using OECD 301D assays to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
